Mono-n-butylammonium tetrafluoroborate
Overview
Description
Mono-n-butylammonium tetrafluoroborate, also known as Tetrabutylammonium tetrafluoroborate, is a quaternary ammonium salt . It has the molecular formula C16H36BF4N and is used in various applications including as an electrolyte .
Synthesis Analysis
Tetrabutylammonium tetrafluoroborate can be synthesized by the reaction between a 30% aqueous solution of tetrafluoroboric acid and a 40% aqueous solution of tetrabutylamonium hydroxide .Molecular Structure Analysis
The molecular structure of Tetrabutylammonium tetrafluoroborate is available as a 2D Mol file . The full-profile analysis using a Pawley method showed that the HT phase had a structure with a cubic elementary lattice belonging to the symmetry space group P 43 n with the lattice parameter of a = 14.866 Å at 353 K .Chemical Reactions Analysis
Tetrabutylammonium tetrafluoroborate acts as an electrolyte and inhibits the self-assembly of alkylthiosulfate on gold . It is usually used as a catalyst or reagent, and is widely used in the field of organic synthesis, such as fluorination reaction, olefin addition, and cyclization reaction .Physical and Chemical Properties Analysis
Tetrabutylammonium tetrafluoroborate has a molecular weight of 329.268 . More detailed physical and chemical properties were not found in the search results.Safety and Hazards
Properties
IUPAC Name |
butylazanium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.BF4/c1-2-3-4-5;2-1(3,4)5/h2-5H2,1H3;/q;-1/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRPGAZEBACOGF-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[NH3+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12BF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222125 | |
Record name | Borate(1-), tetrafluoro-, mono-n-butylammonium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60222125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71852-73-8 | |
Record name | Butylammonium tetrafluoroborate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71852-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Borate(1-), tetrafluoro-, mono-n-butylammonium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071852738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Borate(1-), tetrafluoro-, mono-n-butylammonium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60222125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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